![molecular formula C12H16F2N2 B1432673 1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine CAS No. 1536837-98-5](/img/structure/B1432673.png)

1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine

Descripción general

Descripción

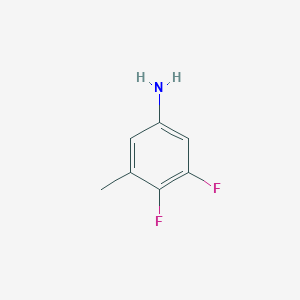

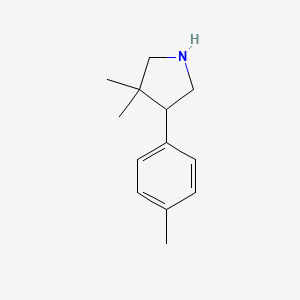

The compound “1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

Piperidine derivatives can be synthesized using palladium and rhodium hydrogenation . The method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . 3′,5′-Difluoroacetophenone, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated acetophenone that may be used in the synthesis of this compound .Molecular Structure Analysis

The molecular formula of “this compound” is C8H9F2N . The average mass is 157.161 Da and the monoisotopic mass is 157.070313 Da .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine, as a piperidine derivative, has various applications in synthetic chemistry and pharmaceutical research. For example, a study by Liu, Huang, and Zhang (2011) describes its role as an intermediate in the synthesis of Repaglinide, a medication for diabetes. Another application is in the field of antibacterial research, where derivatives of piperidine, such as those synthesized in the study by Lohar et al. (2016), have shown promising antibacterial activity.

Chemical Synthesis and Molecular Structure

In chemical synthesis, piperidine derivatives are crucial for creating complex molecular structures. The study by Rauk et al. (1983) provides insight into the conformational analysis of chiral hindered amides, highlighting the structural significance of piperidine derivatives. Similarly, Payne et al. (2013) discuss the tantalum-catalyzed hydroaminoalkylation for synthesizing N-heterocycles, where piperidine derivatives play a pivotal role.

Novel Compound Synthesis

Piperidine derivatives are also utilized in synthesizing novel compounds with potential applications in various fields. For instance, Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, starting from compounds that include piperidine structures. These derivatives were tested for their antimicrobial activities, indicating their importance in medicinal chemistry.

Role in Metabolic and Biochemical Studies

Compounds like this compound are also used in metabolic and biochemical studies. A research by Nakatsuka, Kawahara, and Yoshitake (1981) synthesized a neuroleptic agent for use in metabolic studies, demonstrating the utility of piperidine derivatives in understanding biological processes.

Safety and Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

It’s known that piperidine derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological processes .

Result of Action

Some piperidine derivatives have been found to exhibit antiaggregatory and antioxidant effects .

Propiedades

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-10-4-9(5-11(14)6-10)7-16-3-1-2-12(15)8-16/h4-6,12H,1-3,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADJCKDRAUJNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)

![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)

![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)